5-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine: is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . This compound is characterized by a pyridine ring substituted with a chlorine atom at the 5-position, a cyclopropylmethoxy group at the 4-position, and an amine group at the 3-position. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Chlorination: The pyridine derivative is chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Cyclopropylmethoxylation: The chlorinated pyridine is then reacted with cyclopropylmethanol in the presence of a base like sodium hydride to introduce the cyclopropylmethoxy group at the 4-position.
Amination: Finally, the intermediate compound is subjected to amination at the 3-position using ammonia or an amine source under suitable conditions
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, sodium hydride, or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like ethanol or toluene.
Major Products Formed:
Substituted Pyridines: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidized or Reduced Derivatives: Products with altered oxidation states.
Coupled Products: Complex molecules formed through carbon-carbon bond formation.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the design and synthesis of new drugs targeting specific biological pathways or receptors .
Industry: The compound finds applications in the development of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of derivatives with specific desired properties .
Wirkmechanismus
The mechanism of action of 5-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The cyclopropylmethoxy group and the amine functionality can influence the binding affinity and selectivity towards these targets. The exact pathways and molecular interactions would vary based on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-(cyclopropylmethoxy)pyridin-3-amine: This compound differs in the position of the cyclopropylmethoxy group, which can lead to different chemical and biological properties.
4-Chloro-3-(cyclopropylmethoxy)pyridin-2-amine: Another positional isomer with potential variations in reactivity and application.
Uniqueness: 5-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine is unique due to its specific substitution pattern, which can result in distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H11ClN2O |
---|---|
Molekulargewicht |
198.65 g/mol |
IUPAC-Name |
5-chloro-4-(cyclopropylmethoxy)pyridin-3-amine |
InChI |
InChI=1S/C9H11ClN2O/c10-7-3-12-4-8(11)9(7)13-5-6-1-2-6/h3-4,6H,1-2,5,11H2 |
InChI-Schlüssel |
JOYHTBFSGSMACQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=C(C=NC=C2N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.